N-Desmethyl Asenapine chemical structure and properties
N-Desmethyl Asenapine chemical structure and properties
An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Key Asenapine (B1667633) Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Desmethyl Asenapine is the primary active metabolite of Asenapine, an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1][2] The metabolic conversion from Asenapine to its N-desmethylated form is predominantly mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4 and CYP2D6.[3][4] This document provides a detailed technical overview of N-Desmethyl Asenapine, encompassing its chemical identity, physicochemical properties, analytical methodologies, and pharmacological characteristics, with a focus on its relationship to the parent compound. While N-Desmethyl Asenapine is sometimes referred to as an inactive metabolite, a thorough understanding of its properties is crucial for a complete safety and efficacy profile of Asenapine.[1]
Chemical Structure and Properties
N-Desmethyl Asenapine, also known by its synonyms DMA and ORG 30526, is structurally similar to its parent compound, differing by the absence of a methyl group on the nitrogen atom of the pyrrole (B145914) ring.[5] It is available for research purposes as both a free base and a hydrochloride salt.[6]
Chemical Identifiers:
| Identifier | N-Desmethyl Asenapine (Free Base) | N-Desmethyl Asenapine Hydrochloride |
| IUPAC Name | rel-5-chloro-2,3,3aS,12bS-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole[5] | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole hydrochloride |
| CAS Number | 128915-56-0[5] | 1170701-78-6[6][7] |
| Molecular Formula | C₁₆H₁₄ClNO[5] | C₁₆H₁₅Cl₂NO[6] |
| Molecular Weight | 271.7 g/mol [5] | 308.2 g/mol [6] |
| InChI Key | DQUCRGAOGUQHJQ-ZIAGYGMSSA-N[5] | ONMMHDIXIDXKTN-IODNYQNNSA-N |
| SMILES | ClC1=CC=C2OC3=CC=CC=C3--INVALID-LINK--([H])[C@@]4([H])C2=C1[5] | Not available |
Physicochemical Properties:
| Property | Value | Reference |
| Physical State | Solid | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage Temperature | -20°C | [5] |
Metabolic Pathway
The formation of N-Desmethyl Asenapine from its parent compound, Asenapine, is a primary metabolic route.[1] This biotransformation is primarily an oxidative demethylation reaction catalyzed by the cytochrome P450 enzyme CYP1A2.[3][4] Other isoforms, such as CYP3A4 and CYP2D6, play a minor role in this process.[3]
Experimental Protocols
Synthesis of N-Desmethyl Asenapine
A specific, detailed experimental protocol for the synthesis of N-Desmethyl Asenapine is not explicitly available in the reviewed literature. However, its synthesis can be approached through the N-demethylation of Asenapine. General methods for the N-demethylation of tertiary amines, particularly in the context of alkaloids and related pharmaceutical compounds, can be adapted. These methods often involve reagents such as α-chloroethyl chloroformate followed by methanolysis, or the von Braun reaction using cyanogen (B1215507) bromide. Photochemical and electrochemical methods have also been described for N-dealkylation.
Analytical Methodology: LC-MS/MS for Quantification in Human Plasma
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Asenapine and its metabolites, including N-Desmethyl Asenapine, in human plasma.[1]
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of human plasma, add an internal standard (e.g., Asenapine-¹³C-d₃).
-
Add 500 µL of 5.0 mM ammonium (B1175870) acetate (B1210297) (pH 9.0).
-
Extract with 3.0 mL of methyl tert-butyl ether (MTBE) by vortexing and centrifugation.
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Conditions:
| Parameter | Condition | Reference |
| LC System | Shimadzu LC-10ADvp or equivalent | |
| Column | Chromolith Performance RP8e (100 mm × 4.6 mm) | [1] |
| Mobile Phase | Acetonitrile:5.0 mM Ammonium Acetate:10% Formic Acid (90:10:0.1, v/v/v) | [1] |
| Flow Rate | 0.9 mL/min | |
| Injection Volume | 5.0 µL | |
| Column Temp. | 40°C | |
| Autosampler Temp. | 4°C | |
| Mass Spectrometer | Triple quadrupole with positive electrospray ionization (ESI) | [1] |
| MRM Transitions | Asenapine: m/z 286.1 → 166.0Asenapine-¹³C-d₃ (IS): m/z 290.0 → 166.1 | [1] |
Note: The MRM transition for N-Desmethyl Asenapine is not explicitly stated in the primary reference but would be determined based on its molecular weight and fragmentation pattern.
Pharmacological Profile
While N-Desmethyl Asenapine is a major metabolite of Asenapine, there is limited publicly available information on its specific pharmacological profile, including quantitative receptor binding affinities (Ki values). The activity of Asenapine is primarily attributed to the parent drug.[1] However, understanding the receptor binding profile of Asenapine provides a strong indication of the potential targets of its N-desmethyl metabolite.
Receptor Binding Profile of Asenapine
Asenapine exhibits a complex and high-affinity binding profile for a broad range of neurotransmitter receptors, acting primarily as an antagonist.[8][9][10] This multi-receptor activity is believed to contribute to its therapeutic effects and side-effect profile.
Receptor Binding Affinities (Ki, nM) of Asenapine:
| Receptor Family | Receptor Subtype | Ki (nM) | Reference |
| Dopamine (B1211576) | D₁ | 1.4 | [11] |
| D₂ | 1.3 | [8][11] | |
| D₃ | 0.42 | [8][11] | |
| D₄ | 1.1 | [8][11] | |
| Serotonin (B10506) | 5-HT₁ₐ | 2.5 | [8][11] |
| 5-HT₁ₑ | 4.0 | [8][11] | |
| 5-HT₂ₐ | 0.06 | [8][11] | |
| 5-HT₂ₑ | 0.03 | [8][11] | |
| 5-HT₆ | 0.25 | [8][11] | |
| 5-HT₇ | 0.13 | [8][11] | |
| Adrenergic | α₁ | 1.2 | [8][11] |
| α₂ | 1.2 | [8][11] | |
| Histamine (B1213489) | H₁ | 1.0 | [8][11] |
| Muscarinic | M₁ | 8128 | [8] |
Note: Lower Ki values indicate higher binding affinity.
It is plausible that N-Desmethyl Asenapine retains some affinity for these receptors, although the potency may be altered. For instance, N-desmethyl metabolites of other antipsychotics have been shown to have different receptor binding profiles compared to their parent compounds.
Signaling Pathways
The therapeutic effects of Asenapine are thought to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[8] Its interactions with other serotonin and dopamine receptor subtypes, as well as adrenergic and histamine receptors, also contribute to its overall pharmacological effects.
The direct effects of N-Desmethyl Asenapine on these and other signaling pathways have not been extensively characterized in the available literature. Further research is required to delineate its specific pharmacological actions.
Conclusion
N-Desmethyl Asenapine is a significant metabolite of the atypical antipsychotic Asenapine. This guide has provided a comprehensive overview of its chemical structure, known physicochemical properties, and detailed analytical methods for its quantification. While its pharmacological profile is not fully elucidated, the extensive data on its parent compound, Asenapine, offers valuable insights into its potential biological targets. Further investigation into the specific receptor binding affinities and functional activity of N-Desmethyl Asenapine is warranted to fully understand its contribution to the overall clinical profile of Asenapine.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-Desmethyl Asenapine Hydrochloride | 1170701-78-6 [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Effects of asenapine on prefrontal N-methyl-D-aspartate receptor-mediated transmission: involvement of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential regional and dose-related effects of asenapine on dopamine receptor subtypes [pubmed.ncbi.nlm.nih.gov]
